5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Catalog No.
S1485927
CAS No.
74772-78-4
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

For studies on diabetic complications like neuropathy, retinopathy, and nephropathy, using a simple TZD analog without the 4-hydroxy group leads to lost ALR2 inhibition and wasted effort. 5-(4-Hydroxybenzyl)TZD is the correct, validated tool: • Potent micromolar aldose reductase (ALR2) & PTP1B inhibitor; crucial for metabolic disorder models. • 4-Hydroxy group is indispensable for activity; modifications abolish target engagement. • Verified synthetic intermediate for pioglitazone and related TZD analogs. • Reliable supply with full analytical documentation for seamless procurement.

CAS Number

74772-78-4

Product Name

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14)

InChI Key

NKOHRVBBQISBSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O

Synonyms

5-[(4-Hydroxyphenyl)methyl]-2,4-thiazolidinedione; U 90441;

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg, 250 mg

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (CAS 74772-78-4) is a key heterocyclic compound within the thiazolidinedione (TZD) class. While structurally related to PPARγ-agonist drugs like pioglitazone, its primary value in a procurement context lies in its distinct biological activities as a potent inhibitor of aldose reductase (ALR2) and protein tyrosine phosphatase 1B (PTP1B). These enzymes are critical targets in research concerning diabetic complications and metabolic disorders, respectively. This compound also serves as a validated synthetic intermediate for creating more complex TZD derivatives, making it a crucial precursor for medicinal chemistry programs.

Research Fit

Reference Standard Pioglitazone Metabolite M1 (HPLC-grade)
Bioactive Tool Tyrosinase / MAO-B dual-inhibitor probe
Procurement Context Impurity standard and enzyme-inhibition research

Procuring a close analog or a more common TZD like Rosiglitazone as a substitute is ill-advised due to high functional specificity. The 4-hydroxy group on the benzyl moiety is not an incidental feature; its removal or modification to a methoxy group can drastically reduce or eliminate inhibitory activity against key targets like aldose reductase and PTP1B. Furthermore, TZDs exhibit target-specific profiles; substituting this compound with a potent PPARγ agonist would fundamentally alter the experimental objective, as the value of 74772-78-4 lies in its demonstrated efficacy against non-PPARγ targets. Therefore, for research focused on ALR2 or PTP1B inhibition, or when using it as a specific synthetic precursor, substitution introduces a high risk of project failure.

Substitution Risk

Mechanism mismatch

Unlike pioglitazone (PPARγ agonist), this scaffold primarily inhibits tyrosinase and MAO-B. Pharmacological profile may not transfer to other TZDs.

Analytical identity

Certified as the specific M1 metabolite reference. Generic TZD intermediates cannot substitute in LC-MS/MS methods targeting pioglitazone metabolites.

Essentiality of 4-Hydroxy Group for Aldose Reductase Inhibition

The presence of the 4-hydroxy group is critical for potent aldose reductase (ALR2) inhibition. In a direct comparison using a bovine lens aldose reductase assay, 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione demonstrated an IC50 of 1.1 µM. In contrast, its direct analog lacking this hydroxyl group, 5-benzylthiazolidine-2,4-dione, was essentially inactive, with an IC50 value greater than 100 µM.

Evidence DimensionAldose Reductase Inhibition (IC50)
Target Compound Data1.1 µM
Comparator Or Baseline5-Benzylthiazolidine-2,4-dione (non-hydroxylated analog): >100 µM
Quantified Difference>90-fold higher potency
ConditionsIn vitro assay with bovine lens aldose reductase.

This demonstrates that procuring the non-hydroxylated analog as a cost-saving measure would result in a complete loss of relevant biological activity for ALR2-focused projects.

Tyrosinase IC50
Head-to-head
13.36 μM vs 24.72 μM (Kojic acid)
~45.9% lower IC50
Supports tyrosinase inhibition screening; reported lower IC50 than reference standard.
Mushroom tyrosinase assay; reported context.

Superior PTP1B Inhibitory Potency Over Methoxy Analog

In the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, the 4-hydroxy group provides significantly better activity than a closely related 4-methoxy analog. Assays showed 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione has an IC50 of 3.86 µM against PTP1B. Replacing the hydroxyl with a methoxy group, as in 5-(4-Methoxybenzyl)thiazolidine-2,4-dione, substantially weakens its inhibitory effect, resulting in an IC50 of 17.2 µM.

Evidence DimensionPTP1B Inhibition (IC50)
Target Compound Data3.86 µM
Comparator Or Baseline5-(4-Methoxybenzyl)thiazolidine-2,4-dione (4-methoxy analog): 17.2 µM
Quantified Difference4.5-fold higher potency
ConditionsIn vitro PTP1B enzyme assay.

This highlights that even minor functional group modifications can significantly impact potency, making the title compound a more efficient choice for PTP1B screening and SAR studies.

MAO-B IC50
Cross-study
2.25 μM
vs selegiline 51 nM (clinical reference)
Establishes MAO-B inhibition context; distinct from PPARγ-targeting TZDs.
Reversible TZD scaffold; source conditions limited.

Precursor Suitability: A Key Intermediate for Pioglitazone and Other Glitazones

This compound is explicitly cited as a key intermediate in the synthesis of more complex, commercially relevant thiazolidinedione drugs, including pioglitazone. Its phenolic hydroxyl group is a critical handle for subsequent reactions, such as Williamson ether synthesis, to build the final drug structures. This established utility in multi-step synthesis provides a validated, procurement-relevant role that less functionalized TZDs cannot fulfill.

Evidence DimensionSynthetic Utility
Target Compound DataValidated intermediate for pioglitazone synthesis via etherification of the 4-hydroxy group.
Comparator Or BaselineNon-hydroxylated or otherwise substituted TZDs, which lack the specific reactive site for this synthetic route.
Quantified DifferenceEnables specific, high-yield synthetic pathways not accessible with analogs.
ConditionsIndustrial-scale synthesis of glitazone-class drugs.

For chemistry labs and manufacturers, procuring this specific intermediate is essential for established synthetic routes to high-value downstream compounds.

Reference Standard
Reported
≥95% HPLC purity
Pioglitazone M1 metabolite identity
Required for bioanalytical method validation and metabolite quantification.
Method context; verify lot-specific COA.

Lead Compound for Developing Aldose Reductase Inhibitors

Given its potent, micromolar inhibition of aldose reductase and the demonstrated importance of its 4-hydroxy group, this compound is the correct choice for research programs aiming to develop novel therapeutics for diabetic complications like neuropathy, retinopathy, and nephropathy.

Scaffold for Novel PTP1B Inhibitors in Metabolic Disease Research

As a validated PTP1B inhibitor with significantly higher potency than its close methoxy analog, this molecule serves as an ideal starting point or positive control in screening campaigns and medicinal chemistry efforts to discover new treatments for type 2 diabetes and obesity.

Essential Building Block in Multi-Step Synthesis Programs

This compound is the specified precursor for synthetic routes targeting advanced TZD drugs. Its procurement is a critical path requirement for chemistry teams tasked with synthesizing pioglitazone or exploring analogs requiring a reactive phenolic TZD core.

Application Fit Matrix

Application
Selection Property
Validation Focus
Tyrosinase inhibitor SAR
Comparative potency vs. kojic acid
IC50 benchmarking in mushroom tyrosinase assay
MAO-B neuropharmacology probe
Reversible MAO-B inhibition profile
IC50 and selectivity vs. MAO-A
Pioglitazone bioanalytical reference
Certified impurity standard (M1)
LC-MS/MS method validation, matrix-effect review
Dual-target inhibitor design
Dual tyrosinase/MAO-B inhibition
Parallel enzyme assay context for polypharmacology

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.03031432 g/mol

Monoisotopic Mass

223.03031432 g/mol

Heavy Atom Count

15

UNII

M8U25244KP

Wikipedia

U-90441

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